molecular formula C11H20N2O B3106133 (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone CAS No. 1568073-07-3

(3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone

Cat. No.: B3106133
CAS No.: 1568073-07-3
M. Wt: 196.29 g/mol
InChI Key: OSZRYTYCKGZYLB-SNVBAGLBSA-N
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Description

(3R)-Piperidin-3-yl(piperidin-1-yl)methanone (CAS 1568073-07-3) is a chiral bicyclic ketone with a molecular formula of C11H20N2O and a molecular weight of 196.29 g/mol . Its structure features two piperidine rings connected via a methanone linker, with a defined R-configuration at the 3-position that introduces molecular asymmetry, a key feature for interactions with biological targets . The ketone group enhances polarity while maintaining lipophilicity, a balance critical for membrane permeability and bioavailability in investigational settings . This compound serves as a versatile building block in medicinal chemistry and drug discovery research. Piperidine-based compounds are prevalent in pharmaceuticals and are of significant interest for probing structure-activity relationships . Derivatives of (piperidin-3-yl)methanone have been investigated as inhibitors of specific biological targets, such as histone demethylase KDM2B, highlighting their potential in oncology research . Furthermore, piperidine-containing compounds are widely explored for their antimicrobial potency and for developing advanced polymeric films for controlled drug delivery applications . The mechanism of action for research compounds in this class often involves interaction with enzymes or receptors, such as sigma receptors or specific kinases, which are implicated in central nervous system disorders and cancer pathways . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

piperidin-1-yl-[(3R)-piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h10,12H,1-9H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZRYTYCKGZYLB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)[C@@H]2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone typically involves the reaction of piperidine derivatives under specific conditions. One common method involves the N-acylation of piperidine with suitable acylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential :
    • (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone has been investigated for its potential as an inhibitor of various enzymes and receptors, which are critical in disease pathways. Its structure allows for interactions with biological targets that may lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
  • Case Studies :
    • Preliminary studies have indicated that derivatives of this compound can inhibit certain histone demethylases, which are involved in epigenetic regulation and cancer progression. For instance, compounds similar to this compound have shown promise as anti-cancer agents by modulating gene expression through histone modification .

Synthetic Chemistry

  • Building Block for Complex Molecules :
    • The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with desired properties .
  • Synthetic Routes :
    • Various synthetic methods can be employed to derive this compound from simpler precursors. Techniques such as reductive amination or carbonyl addition reactions are commonly utilized to construct this compound efficiently .

The biological activity of this compound is under active investigation:

  • Mechanism of Action : The compound is believed to interact with specific molecular targets, influencing pathways related to cell proliferation and apoptosis. It may act as a modulator of neurotransmitter systems due to its piperidine structure, which is common in many psychoactive substances .
  • Pharmacological Studies : Early pharmacological studies suggest that derivatives may exhibit anti-inflammatory and analgesic properties, making them candidates for further exploration in pain management therapies .

Mechanism of Action

The mechanism of action of (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3R)-Piperidin-3-Yl(Piperidin-1-Yl)methanone with two analogs:

Cyclopropyl[(3R)-3-({4-[6-hydroxy-2-(naphthalen-2-yl)-1H-benzimidazol-1-yl]pyrimidin-2-yl}amino)piperidin-1-yl]methanone ()

(3-Nitrophenyl)(piperidin-1-yl)methanone ()

Property This compound Cyclopropyl[...]methanone () (3-Nitrophenyl)(piperidin-1-yl)methanone ()
Molecular Formula C₁₁H₁₈N₂O C₃₀H₂₈N₆O₂ C₁₂H₁₄N₂O₃
Molecular Weight (g/mol) 194.27 504.58 250.26
Key Functional Groups Two piperidine rings, ketone Piperidine, pyrimidine, benzimidazole, cyclopropyl, hydroxy Piperidine, nitroarene, ketone
Symmetry Chiral (R-configuration) Chiral (R-configuration) Achiral
Potential Applications Conformational studies, intermediate synthesis Kinase inhibition, anticancer agents Electrophilic intermediate, nitro-group reactivity

Biological Activity

(3R)-Piperidin-3-Yl(Piperidin-1-Yl)methanone, a compound featuring a piperidine structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}

This structure indicates the presence of two piperidine rings connected through a methanone group, which may influence its biological activity.

Research has indicated that this compound interacts with several key biological targets:

  • Sigma Receptors : The compound has been shown to bind selectively to sigma-1 and sigma-2 receptors, which are implicated in various central nervous system (CNS) disorders and cancer. Binding assays demonstrated significant inhibition of these receptors, suggesting a role in modulating pain and neuroprotection .
  • Kinase Inhibition : In vitro studies have revealed that derivatives of this compound exhibit inhibitory effects on specific kinases, including JNK3. Such interactions are critical for developing therapeutic agents targeting inflammatory conditions and neurodegenerative diseases .

1. Anticancer Activity

A series of studies have investigated the anticancer potential of this compound derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine rings could enhance potency against specific cancer types .

2. Antimalarial Activity

Recent investigations into antimalarial properties highlighted that piperidine derivatives can inhibit the growth of Plasmodium falciparum. The compound's analogs were tested for their ability to disrupt the malaria parasite's lifecycle, showing promising results in preliminary assays .

3. Neuroprotective Effects

The sigma-1 receptor's involvement in neuroprotection has led to exploring this compound as a potential treatment for neurodegenerative diseases. Studies demonstrated that compounds targeting this receptor could mitigate neuronal apoptosis in models of oxidative stress .

Table 1: Inhibition Potency of this compound Derivatives

Compound NameTarget ReceptorIC50 (µM)Remarks
Compound ASigma-15.8High selectivity
Compound BJNK310.2Moderate potency
Compound CFLT3 Kinase7.5Potential anticancer agent

Case Study 1: Sigma Receptor Modulation

A study conducted by the University of North Carolina Psychoactive Drug Screening Program evaluated the binding affinity of various piperidine derivatives to sigma receptors. The findings indicated that this compound derivatives displayed significant binding, with implications for pain management therapies .

Case Study 2: Antimalarial Efficacy

In a high-throughput screening assay against Plasmodium falciparum, several piperidine-based compounds were tested for their antimalarial activity. Results showed a dose-dependent inhibition, highlighting the therapeutic potential of these compounds in treating malaria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3R)-piperidin-3-yl(piperidin-1-yl)methanone, and how can purity be assessed?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between piperidine derivatives and activated carbonyl intermediates. For example, carbodiimide-mediated coupling (e.g., EDC/DMAP) with tertiary amine bases like DIPEA in dichloromethane (DCM) has been used for analogous structures . Purity is assessed using reversed-phase HPLC (retention time consistency, >95% peak area at 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values). Discrepancies in elemental analysis may indicate residual solvents or incomplete purification, necessitating recrystallization or column chromatography .

Q. How is the stereochemistry of this compound confirmed in synthesized samples?

  • Methodological Answer : Chiral resolution techniques, such as chiral HPLC or circular dichroism (CD), are employed. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical assignment by analyzing bond angles and torsional parameters in single crystals . For diastereomeric mixtures, preparative chromatography (silica gel, hexanes/EtOAc) can isolate enantiomers, with NMR coupling constants (e.g., vicinal protons) further validating spatial arrangements .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical and experimental elemental analysis data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from hygroscopicity, solvent retention, or non-stoichiometric byproducts. To address this:

  • Perform thermogravimetric analysis (TGA) to detect moisture/solvent loss.
  • Validate combustion analysis with parallel techniques like mass spectrometry (HRMS) to confirm molecular ion peaks.
  • Recalculate theoretical values after accounting for hydrate formation (e.g., monohydrate adjustments) .

Q. How can computational modeling assist in predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict reaction energetics, such as transition states in nucleophilic acyl substitutions. Molecular dynamics (MD) simulations assess steric effects in piperidine ring conformations, guiding solvent selection (e.g., DMF for polar intermediates). Similarity analyses (Tanimoto coefficients >0.8) using databases like PubChem identify structurally analogous compounds with known reactivity profiles .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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(3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone

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